4-(Benzyloxy)-3-fluorobenzaldehyde molecular weight
4-(Benzyloxy)-3-fluorobenzaldehyde molecular weight
An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorobenzaldehyde: A Keystone Building Block in Modern Drug Discovery
Executive Summary
4-(Benzyloxy)-3-fluorobenzaldehyde is a strategically important aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional architecture, featuring a reactive aldehyde, a stable benzyloxy protecting group, and a strategically placed fluorine atom, makes it a highly valuable scaffold for medicinal chemists. The fluorine substituent is particularly notable for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity. This guide provides a comprehensive technical overview of 4-(Benzyloxy)-3-fluorobenzaldehyde, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, its applications in drug development, and essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The fluorine atom, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] 4-(Benzyloxy)-3-fluorobenzaldehyde emerges as a key player in this context. It provides a readily available platform incorporating three critical functionalities:
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The Aldehyde Group: A versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations to form a wide array of heterocyclic systems.[2]
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The Benzyloxy Group: A robust and common protecting group for the phenolic hydroxyl, which can be selectively removed under specific hydrogenolysis or acidic conditions, allowing for late-stage functionalization.
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The Fluorine Atom: Positioned ortho to the benzyloxy group, it modulates the electronic properties of the aromatic ring and can serve as a key interaction point with biological targets or a metabolic blocking site.
This guide delves into the core scientific principles and practical methodologies associated with this compound, providing a Senior Application Scientist's perspective on its synthesis and utility.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 4-(Benzyloxy)-3-fluorobenzaldehyde are foundational to its application in synthesis. The compound is typically a white to off-white crystalline solid under standard conditions.[3][4] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-3-fluorobenzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁FO₂ | [3] |
| Molecular Weight | 230.23 g/mol | [3] |
| Appearance | White to almost white solid/powder | [3][4] |
| Melting Point | 46.0 to 50.0 °C | [3][4] |
| Boiling Point | 265 °C @ 3 mmHg | [3] |
| Storage | Store in a cool, dry place under inert gas | [3][4][5] |
| Solubility | Soluble in methanol | [3][4] |
| InChI Key | UHPCUBUGXLMORP-UHFFFAOYSA-N | |
| CAS Number | 66742-57-2 (for a positional isomer) | [3][4] |
Spectroscopic analysis is critical for structure verification. The ¹H NMR spectrum is expected to show characteristic peaks for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm), aromatic protons on both rings, and a singlet for the benzylic methylene protons (-OCH₂-) around δ 5.0 ppm. The ¹³C NMR will display a carbonyl carbon signal near δ 190 ppm. The presence of fluorine can be confirmed by ¹⁹F NMR spectroscopy and by observing C-F coupling in the ¹³C NMR spectrum. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
Synthesis Protocol: Williamson Ether Synthesis
A common and efficient method for preparing 4-(Benzyloxy)-3-fluorobenzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde with benzyl bromide. The choice of a moderately weak base like potassium carbonate is crucial; it is strong enough to deprotonate the phenolic hydroxyl but not so strong as to promote side reactions with the aldehyde or the benzyl halide. Acetone or DMF are typically used as polar aprotic solvents to facilitate the SN2 reaction.
Caption: General workflow for the synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for similar compounds.[3][6]
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Reagent Setup: To a 250 mL single-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq), and acetone (10-15 mL per gram of aldehyde).
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Rationale: Potassium carbonate acts as the base to deprotonate the phenol. An excess ensures the reaction goes to completion. Acetone is an effective solvent that is easily removed post-reaction.
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Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.05-1.1 eq) dropwise.
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Rationale: A slight excess of the benzyl bromide ensures complete consumption of the starting phenol.
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Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with additional acetone.[6] Combine the filtrates and remove the solvent under reduced pressure.
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Purification: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the final product as a white solid.[7]
Applications in Drug Discovery and Medicinal Chemistry
4-(Benzyloxy)-3-fluorobenzaldehyde is not an end-product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
